molecular formula C10H8N2O2 B108130 4-(1H-Imidazol-1-yl)benzoic acid CAS No. 17616-04-5

4-(1H-Imidazol-1-yl)benzoic acid

Katalognummer B108130
CAS-Nummer: 17616-04-5
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: LFIDZIWWYNTQOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Imidazol-1-yl)benzoic acid is a compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is also known as 1-(4-Carboxyphenyl)-1H-imidazole . It is a solid powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-(1H-Imidazol-1-yl)benzoic acid is 1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14) . The structure is further stabilized by intra-layer and inter-layer π···π stacking interactions between adjacent imidazole and phenyl rings .


Physical And Chemical Properties Analysis

4-(1H-Imidazol-1-yl)benzoic acid has a melting point of 305 °C (dec.) . Its predicted boiling point is 403.6±28.0 °C and its predicted density is 1.28±0.1 g/cm3 . It is stored in a dry, room temperature environment .

Wissenschaftliche Forschungsanwendungen

Synthesis of Metal-Organic Frameworks (MOFs)

4-(1H-Imidazol-1-yl)benzoic acid is utilized in the synthesis of MOFs due to its ability to act as a bidentate ligand, coordinating with metal ions to form stable structures. These MOFs have applications in gas storage, catalysis, and as sensors .

Photoluminescent Materials

The compound is used to create materials that exhibit tunable photoluminescence upon thermochromism. This property is valuable for developing temperature sensors and switches that change color in response to temperature variations .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for synthesizing imidazole derivatives, which are explored for their therapeutic potential, including antifungal, antibacterial, and anticancer activities .

Enzyme Inhibition Studies

4-(1H-Imidazol-1-yl)benzoic acid is used in biochemical research to study its binding affinity to enzymes like cytochrome P450s. This helps in understanding the mechanism of enzyme inhibition, which is crucial for drug development .

Chemical Synthesis

As a versatile building block in organic synthesis, it is employed in constructing complex molecules, particularly in the synthesis of heterocyclic compounds, which are a core structure in many drugs and agrochemicals .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

Future research could explore the potential applications of 4-(1H-Imidazol-1-yl)benzoic acid and similar compounds. For instance, some coordination frameworks constructed from similar compounds exhibit tunable photoluminescences upon thermochromisms . Additionally, imidazole compounds are known for their broad range of chemical and biological properties , suggesting potential for further exploration in various fields.

Wirkmechanismus

Target of Action

The primary target of 4-(1H-Imidazol-1-yl)benzoic acid is the CYP199A4 enzyme . This enzyme is a bacterial cytochrome P450 enzyme from Rhodopseudomonas palustris HaA2 . The CYP199A4 enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

4-(1H-Imidazol-1-yl)benzoic acid interacts with its target, the CYP199A4 enzyme, by binding to its ferric and ferrous heme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively .

Biochemical Pathways

It is known that the compound’s interaction with the cyp199a4 enzyme can influence the enzyme’s activity and thus potentially affect the metabolic pathways in which the enzyme is involved .

Pharmacokinetics

The compound’s molecular weight (18819 g/mol) and its solid physical form suggest that it may have certain pharmacokinetic characteristics that influence its bioavailability.

Result of Action

The molecular and cellular effects of 4-(1H-Imidazol-1-yl)benzoic acid’s action are largely dependent on its interaction with the CYP199A4 enzyme . By binding to this enzyme, the compound can potentially influence the enzyme’s activity and thus affect various metabolic processes .

Action Environment

The action, efficacy, and stability of 4-(1H-Imidazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by the specific conditions in which it is used, such as the presence of other substances that can interact with the CYP199A4 enzyme .

Eigenschaften

IUPAC Name

4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDZIWWYNTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353057
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)benzoic acid

CAS RN

17616-04-5
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Imidazolyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82g, 12 mmol) and potassium carbonate (1.40 g, 10 mmol) in dimethylsulfoxide (7 mL) and heat the mixture with stirring at 120°-130° C. for 5 hours, cool, add water and acid, extract with ether. Adjust the pH of the aqueous layer to 8 with sodium carbonate, extract with ether, dry the extract with sodium sulfate and evaporate. 4-(1H-Imidazol -1-yl)benzoic acid is prepared by refluxing this methyl ester (0.61 g, 3 mmol) in 5 mL of 10% aqueous sodium hydroxide for five minutes; cool, neutralize to pH 6-7 with hydrochloric acid, filter and dry the precipitated acid.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 4-(imidazol-1-yl)benzoate (0.5 g, 2.3 mmol) was heated at reflux in 5N HCl (40 ml) for 1 h, evaporated to dryness under reduced pressure and the resulting white solid dried in vacuo to afford 4-(imidazol-1-yl)benzoic acid This was suspended in dry toluene (40 ml) and thionyl chloride (2 ml) added under argon. The mixture was heated to reflux for 1.5 h and then evaporated to dryness under reduced pressure. The oil was dissolved in dichloromethane under argon and 4-methoxy-3-(4-methyl-1-piperazinyl)phenylamine (551 mg, 2.3 mmol) was added followed by triethylamine (2 ml). The mixture was stirred at room temperature under argon for 2 h and then partitioned between dichloromethane (50 ml) and saturated potassium carbonate (50 ml), and the organic extracts dried (sodium sulphate). The organic solution was filtered, evaporated to dryness under reduced pressure and purified by column chromatography (silica, chloroform/methanol 5-10%) to afford the amide (809 mg, 90%) which was crystallised from methanol diethyl ether as the oxalate salt.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 4
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 5
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1H-Imidazol-1-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.